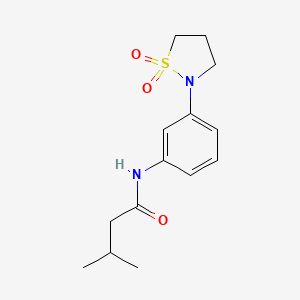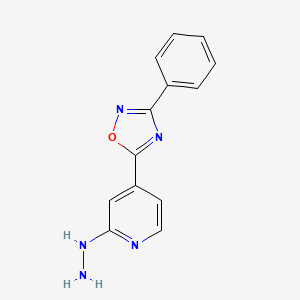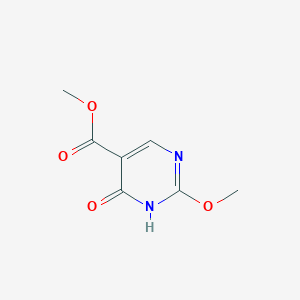
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide, also known as MLR-1023, is a novel compound that has shown promising results in scientific research for various applications. It is a thiazolidinedione derivative that has been synthesized through a multi-step process, and its mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs).
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 3-methylbutanoyl chloride in the presence of a base to form the desired product.
Starting Materials
3-(1,1-dioxidoisothiazolidin-2-yl)aniline, 3-methylbutanoyl chloride, Base (e.g. triethylamine)
Reaction
Add 3-(1,1-dioxidoisothiazolidin-2-yl)aniline to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst, Add 3-methylbutanoyl chloride to the reaction flask dropwise while stirring, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the desired product
Wirkmechanismus
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves the activation of PPARs, specifically PPAR-γ. PPARs are transcription factors that play a crucial role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPAR-γ by N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemische Und Physiologische Effekte
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines and chemokines. Additionally, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide in laboratory experiments is its specificity for PPAR-γ, which allows for targeted activation of this receptor. Additionally, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is that its effects may vary depending on the cell type and disease model used in experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in preclinical studies. Additionally, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide may have potential applications in the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)9-14(17)15-12-5-3-6-13(10-12)16-7-4-8-20(16,18)19/h3,5-6,10-11H,4,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOJEPLUAPGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846459.png)

![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)

![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)